4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one IUPAC name and synonyms
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one IUPAC name and synonyms
An In-Depth Technical Guide to 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: A 7-Azaoxindole Scaffold for Therapeutic Discovery
Abstract
This technical guide provides a comprehensive overview of 4-(aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, a significant heterocyclic compound belonging to the pyrrolopyridine class. Structurally a derivative of 7-azaoxindole, this molecule has garnered attention in medicinal chemistry for its potential as a therapeutic agent, particularly in oncology.[1] The core of its biological activity is reported to stem from its potential as a Histone Deacetylase (HDAC) inhibitor, a critical mechanism in regulating gene expression and cell cycle progression.[1] This document, intended for researchers, chemists, and drug development professionals, will detail the compound's chemical identity, synthesis, mechanism of action, and key experimental protocols, providing a foundational resource for its application in scientific research.
Nomenclature and Chemical Identity
The precise identification of a compound is paramount for reproducible research and regulatory submission. This section delineates the formal nomenclature and standard identifiers for 4-(aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one.
IUPAC Name
The systematically generated and preferred IUPAC name for the core structure is 4-(aminomethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one .
Synonyms and Class Names
In scientific literature and chemical catalogs, this compound may be referenced by several synonyms, often reflecting its salt form or its structural class. Understanding these is crucial for comprehensive literature searches.
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Common Synonyms: The compound is frequently supplied and studied as a dihydrochloride salt, leading to names such as 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride and 4-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one dihydrochloride.[2]
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Chemical Class: The core bicyclic structure, 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, is also known as 7-azaoxindole .[3] This places the compound within the broader, pharmacologically significant class of azaindoles (also termed pyrrolopyridines), which are recognized as privileged scaffolds in medicinal chemistry, particularly for the development of kinase inhibitors.[4][5]
Chemical Identifiers
For unambiguous identification, the following chemical identifiers are critical. The compound exists as both a free base and, more commonly, a dihydrochloride salt, each with a distinct CAS number.
| Identifier | Value (Free Base) | Value (Dihydrochloride Salt) | Source |
| CAS Number | 935466-94-7 | 1818847-61-8 | [6] |
| Molecular Formula | C₈H₉N₃O | C₈H₁₁Cl₂N₃O | [7] |
| Molecular Weight | 163.18 g/mol | 236.10 g/mol | [7] |
| Canonical SMILES | C1C2=C(NC1=O)C(=CN=C2)CN | C1C2=C(NC1=O)C(=CN=C2)CN.Cl.Cl | N/A |
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its handling, formulation, and bioavailability. The dihydrochloride salt form is specifically designed to improve aqueous solubility, a common strategy in drug development to enhance suitability for biological assays and potential administration.[1]
| Property | Value | Source |
| Appearance | Light yellow solid | [2] |
| Storage Temperature | 0-8 °C | [2] |
| Solubility | Enhanced aqueous solubility in salt form | [1] |
Synthesis and Characterization
The construction of the 7-azaoxindole core is a key challenge that leverages established heterocyclic chemistry principles. The synthesis of 4-(aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a multi-step process requiring precise control over reaction conditions.[1]
Rationale for Synthetic Strategy
The pyrrolopyridine scaffold is of high interest due to its bioisosteric relationship with indoles, allowing it to serve as a versatile core in structure-activity relationship (SAR) studies.[5] The synthesis must efficiently build the fused bicyclic system and then selectively functionalize the pyridine ring at the C4 position. The choice of a multi-step approach allows for purification of intermediates, ensuring high purity of the final compound. The conversion to a dihydrochloride salt in the final step is a deliberate choice to improve the compound's stability and handling properties, particularly its solubility in aqueous media for biological testing.[1]
Generalized Synthetic Workflow
The synthesis can be conceptually broken down into three primary stages.
Step 1: Formation of the 7-Azaoxindole Core The initial and most critical phase is the construction of the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one ring system. This is typically achieved by starting with a suitably substituted pyridine precursor and performing a cyclization reaction to form the fused pyrrole ring. Methodologies like the Bartoli indole synthesis or palladium-catalyzed cross-coupling reactions are common strategies for forming such azaindole cores.[5]
Step 2: Introduction of the Aminomethyl Moiety Once the core is formed, the C4 position must be functionalized. This often involves an initial halogenation or activation of the C4 position, followed by a nucleophilic substitution reaction. A common method is to introduce a cyano group (-CN) which can then be reduced to the aminomethyl group (-CH₂NH₂). This two-step process provides a reliable route to the desired amine functionality.
Step 3: Dihydrochloride Salt Formation The purified free base is dissolved in a suitable solvent, such as methanol or ether, and treated with a stoichiometric amount of hydrochloric acid. This reaction protonates the basic nitrogen atoms (the pyridine ring nitrogen and the primary amine), forming the stable dihydrochloride salt, which typically precipitates from the solution and can be isolated by filtration.[1]
Workflow Diagram
Caption: A generalized workflow for the synthesis of the target compound.
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized compound, a panel of analytical techniques is employed. This multi-faceted approach creates a self-validating system where each method corroborates the others.
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High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity, while the retention time serves as a characteristic identifier under specific chromatographic conditions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The chemical shifts, integration, and coupling patterns of the protons provide a detailed map of the molecule's structure, confirming the successful formation of the core and the installation of the aminomethyl group.
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Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition and corroborating the structure determined by NMR.
Biological Activity and Mechanism of Action
The therapeutic potential of this compound is rooted in its interaction with key cellular machinery that governs cell life and death.
Primary Target: Histone Deacetylases (HDACs)
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one has been investigated for its activity as a Histone Deacetylase (HDAC) inhibitor .[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, proteins that package DNA into chromatin. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.
By inhibiting HDACs, this compound prevents the removal of acetyl groups, leading to a state of histone hyperacetylation . This "opens up" the chromatin structure, allowing for the transcription of genes that are often silenced in cancer cells, such as tumor suppressor genes (e.g., p21, p53). The ultimate cellular outcomes include cell cycle arrest, differentiation, and apoptosis (programmed cell death), making HDAC inhibition a validated strategy in cancer therapy.[1]
Signaling Pathway Diagram
Caption: The inhibitory action on HDAC leads to open chromatin and apoptosis.
Therapeutic Potential
The primary therapeutic application for this compound is in the treatment of cancer and other abnormal cell proliferative disorders.[1] As an HDAC inhibitor, it has the potential to be effective against both hematological malignancies and solid tumors. Its role as a research tool is also significant, allowing scientists to probe the biological pathways governed by histone modifications and gene expression.[1]
Safety and Handling
Proper handling of chemical reagents is essential for laboratory safety. The dihydrochloride salt is classified with specific hazards.
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Hazard Identification: The compound is designated as a warning-level hazard. It is reported to cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
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Recommended Handling Procedures: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[2]
Conclusion
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a well-defined chemical entity with significant potential in the field of medicinal chemistry. Its identity as a 7-azaoxindole derivative and its function as a potential HDAC inhibitor position it as a valuable tool for both basic research into epigenetics and translational research aimed at developing novel anti-cancer therapeutics. The synthetic pathways are logical, and its biological mechanism is rooted in a clinically validated therapeutic strategy. This guide provides the foundational knowledge for researchers to confidently incorporate this promising molecule into their discovery and development workflows.
References
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- MySkinRecipes. (n.d.). 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-broMo-6-chloro-1,3-dihydro-.
- Sinfoo Biotech. (n.d.). 4-(aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one.
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Hickey, M. J., et al. (2015). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 20(7), 12693–12708. Available at: [Link].
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National Center for Biotechnology Information. (n.d.). 1,3-Dihydro-2H-pyrrolo(2,3-b)pyridin-2-one. PubChem Compound Database. Retrieved from [Link].
- Journal of Organic and Pharmaceutical Chemistry. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. J. Org. Pharm. Chem., 22(1).
- ChemSynthesis. (n.d.). 5-methyl-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one.
- Yick-Vic. (n.d.). 4-(AMINOMETHYL)-1,3-DIHYDRO-2H-PYRROLO[3,2-C]PYRIDIN-2-ONE.
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